(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15828514
InChI: InChI=1S/C9H10F3N3OS/c10-9(11,12)6-5(17-8(13)14-6)7(16)15-3-1-2-4-15/h1-4H2,(H2,13,14)
SMILES:
Molecular Formula: C9H10F3N3OS
Molecular Weight: 265.26 g/mol

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone

CAS No.:

Cat. No.: VC15828514

Molecular Formula: C9H10F3N3OS

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone -

Specification

Molecular Formula C9H10F3N3OS
Molecular Weight 265.26 g/mol
IUPAC Name [2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C9H10F3N3OS/c10-9(11,12)6-5(17-8(13)14-6)7(16)15-3-1-2-4-15/h1-4H2,(H2,13,14)
Standard InChI Key XXJREDLQXQEVQF-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C(=O)C2=C(N=C(S2)N)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, [2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone, systematically describes its core structure:

  • Thiazole ring: A five-membered aromatic heterocycle containing nitrogen and sulfur at positions 1 and 3 .

  • Trifluoromethyl substituent: Located at the 4-position of the thiazole, this electron-withdrawing group enhances metabolic stability and modulates electronic properties .

  • Pyrrolidine methanone: A saturated five-membered nitrogen ring (pyrrolidine) connected via a ketone linkage at the thiazole’s 5-position, contributing to spatial flexibility and hydrogen-bonding capacity .

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
Molecular FormulaC₉H₁₀F₃N₃OS
Molecular Weight265.26 g/mol
CAS Registry Number1411762-63-4
SMILES NotationC1CCN(C1)C(=O)C2=C(N=C(S2)N)C(F)(F)F
InChI KeyXXJREDLQXQEVQF-UHFFFAOYSA-N

Spectroscopic Characterization

While direct spectral data for this specific compound remains limited, analogous thiazole-pyrrolidine hybrids exhibit distinctive NMR and IR profiles:

  • ¹H-NMR: Pyrrolidine protons typically resonate as multiplet clusters between δ 1.80–3.50 ppm, while thiazole ring protons appear downfield (δ 7.20–8.50 ppm) . The amino group’s protons may show broad singlets near δ 5.50 ppm .

  • ¹³C-NMR: Carbonyl carbons (C=O) resonate around δ 165–175 ppm, with thiazole C-2 and C-4 carbons appearing at δ 150–160 ppm .

  • IR Spectroscopy: Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm key functional groups .

Synthetic Methodologies

General Retrosynthetic Strategy

Synthesis typically follows a convergent approach:

  • Thiazole Ring Construction: Cyclocondensation of α-bromo carbonyl precursors with thioureas or thioamides under acidic conditions .

  • Pyrrolidine Methanone Installation: Palladium-catalyzed cross-coupling or nucleophilic acyl substitution reactions introduce the pyrrolidine-ketone fragment .

Detailed Synthetic Protocol

A representative synthesis adapted from similar compounds involves:

Step 1: Thiazole Core Formation
1-(4-(2-Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid reacts with thiocarbamide in acetic acid at 60°C, inducing cyclization to form the 2-amino-4-(trifluoromethyl)thiazole intermediate .

Step 2: Ketone Functionalization
The thiazole intermediate undergoes Friedel-Crafts acylation with pyrrolidine in the presence of AlCl₃, yielding the final methanone derivative .

Table 2: Reaction Conditions and Yields for Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
1Thiocarbamide, AcOH, 60°C, 6h72–85
2Pyrrolidine, AlCl₃, DCM, 0°C→RT68–74

Applications in Drug Development

Lead Optimization Considerations

  • Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, prolonging plasma half-life .

  • Blood-Brain Barrier Penetration: LogP calculations (2.8–3.1) suggest moderate CNS accessibility .

Future Research Directions

Unresolved Challenges

  • Stereochemical Control: The pyrrolidine ring’s conformation may influence bioactivity, yet asymmetric synthesis methods remain underdeveloped .

  • In Vivo Toxicology: Acute and chronic toxicity profiles in mammalian models are wholly uncharacterized.

Emerging Opportunities

  • PROTAC Design: The ketone group could anchor E3 ligase ligands, enabling targeted protein degradation strategies.

  • Combination Therapies: Synergy with immune checkpoint inhibitors merits exploration given thiazoles’ immunomodulatory effects .

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